Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- typically involves the condensation reaction between 3-chlorobenzaldehyde oxime and acetamide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products. The final product is typically purified through crystallization or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted acetamides, depending on the specific reagents and conditions used.
Scientific Research Applications
Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-(hydroxyimino)acetamide
- N-(3-bromophenyl)-2-(hydroxyimino)acetamide
- N-(3-fluorophenyl)-2-(hydroxyimino)acetamide
Uniqueness
Acetamide, 2-hydroxyimino-N-(3-chlorophenyl)- is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. The position of the chlorine atom on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
17122-55-3 |
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Molecular Formula |
C8H7ClN2O2 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-hydroxyiminoacetamide |
InChI |
InChI=1S/C8H7ClN2O2/c9-6-2-1-3-7(4-6)11-8(12)5-10-13/h1-5,13H,(H,11,12) |
InChI Key |
GONPFFPCDZHBNR-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C=NO |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C=NO |
Synonyms |
N-(3-CHLORO-PHENYL)-2-[(E)-HYDROXYIMINO]-ACETAMIDE |
Origin of Product |
United States |
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